N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine intermediate can be synthesized through the reaction of 1-methylpiperidine with formaldehyde and hydrogen chloride . The pyrazole intermediate is prepared by reacting 1-methylpyrazole with appropriate reagents under controlled conditions . These intermediates are then coupled with a phenylethyl group through a series of condensation and reduction reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituent.
Major Products Formed
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-24-13-10-20(11-14-24)18-26(15-12-19-6-4-3-5-7-19)22(27)9-8-21-16-23-25(2)17-21/h3-7,16-17,20H,8-15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNDXRCJURTTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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